Product packaging for scorpion toxin AaH IT2(Cat. No.:CAS No. 124354-86-5)

scorpion toxin AaH IT2

Cat. No.: B1167815
CAS No.: 124354-86-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Scorpion toxin AaH IT2 is an insect-selective neurotoxin purified from the venom of the scorpion Androctonus australis Hector . It is classified as an excitatory β-type sodium channel toxin (β-NaTx) that specifically targets voltage-gated sodium (NaV) channels in insects, causing fast contraction paralysis . This makes it a critical tool for studying insect nervous system physiology and the molecular basis of sodium channel gating. The primary mechanism of action of AaH IT2 involves binding to receptor site 4 on voltage-gated sodium channels . Through a voltage-sensor trapping mechanism, this toxin modifies channel gating by shifting the voltage dependence of activation to more negative potentials, facilitating channel opening at subthreshold membrane potentials . This action leads to use-dependent subthreshold channel openings and repetitive firing of action potentials, resulting in neuronal overexcitation. As a research tool, AaH IT2 is invaluable in neuropharmacology for probing the structure and function of insect sodium channels . Its specificity contributes to the development of novel bio-insecticides and the study of ion channelopathies. Furthermore, its structural properties have been characterized, with crystals belonging to the orthorhombic space group P2₁2₁2₁ , and its conformational flexibility has been studied to understand its bioactivity . This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this potent neurotoxin with appropriate safety protocols.

Properties

CAS No.

124354-86-5

Molecular Formula

C7H5Br2NO

Synonyms

scorpion toxin AaH IT2

Origin of Product

United States

Biogeographical and Phylogenetic Context of Scorpion Toxin Aah It2

Origin of Scorpion Toxin AaH IT2 within Androctonus australis hector Venom

This compound is a constituent of the venom produced by the North African scorpion, Androctonus australis hector. wikipedia.org This subspecies of the fat-tailed scorpion (Androctonus australis) is predominantly found in the arid desert regions of North Africa. wikipedia.org The venom of Androctonus australis hector is a complex mixture of various neurotoxins, cardiotoxins, myotoxins, and hemotoxins, which collectively contribute to its high potency. wikipedia.orgnih.govnih.gov

Within this venom, a specific group of toxins known as the Androctonus australis hector insect toxins (AaHITs) have been identified. wikipedia.org AaH IT2 is one of four distinct insect toxins in this group, alongside AaHIT1, AaHIT4, and AaHIT5. wikipedia.org These toxins are polypeptides that primarily target the voltage-gated sodium channels of insects, leading to paralysis and death. wikipedia.org While most AaHITs are specific to insects, AaHIT4 has been shown to also exhibit toxicity towards crustaceans and mammals. wikipedia.org

The amino acid sequences of AaHIT1 and AaH IT2 are very similar, differing only at two positions. wikipedia.org The homology between AaHIT4 and AaHIT5 is greater than their similarity to either AaHIT1 or AaH IT2. wikipedia.org This suggests a close evolutionary relationship and likely gene duplication events followed by diversification within the AaHIT family of toxins.

Evolutionary Relationships of this compound with Other Scorpion Peptides

The evolution of scorpion venom peptides is a dynamic process driven by natural selection, leading to a vast diversity of toxins with specialized functions. nih.govuq.edu.au It is widely believed that scorpion toxins evolved from ancestral proteins with non-toxic functions, such as antimicrobial peptides known as defensins. the-scientist.comaip.org Through gene duplication and subsequent mutations, these ancestral genes gave rise to a wide array of toxins targeting different ion channels and receptors in prey and predators. aip.org

AaH IT2 belongs to the large family of scorpion toxins that modulate voltage-gated sodium channels (NaScTxs). wikipedia.orgnih.gov These toxins are typically characterized by a cysteine-stabilized α/β (CSα/β) scaffold, which is a common structural motif in many scorpion venom peptides. nih.gov The CSα/β scaffold consists of an alpha-helix and a beta-sheet stabilized by several disulfide bridges. nih.gov

The mode of action of AaH IT2, which involves shifting the voltage-dependence of sodium channel activation to lower potentials, is characteristic of β-toxins. wikipedia.org This functional similarity suggests a close evolutionary relationship between insect-specific excitatory toxins like AaH IT2 and other β-toxins that target mammalian or other arthropod sodium channels. wikipedia.orgresearchgate.net The evolution from insect-specific toxins to those affecting mammals is a recurring theme in the diversification of scorpion venoms, often driven by the need for defense against predators. oup.com

Phylogenetic Analysis of Alpha-Scorpion Toxin Families and AaH IT2 Homologs

Phylogenetic analyses of scorpion toxins reveal a complex evolutionary history characterized by gene duplication, diversification, and convergent evolution. nih.govbiorxiv.org The family Buthidae, to which Androctonus australis hector belongs, is one of the most diverse and medically significant scorpion families, and its venom components have been a major focus of evolutionary studies. oup.com

AaH IT2 and its known homologs from the venom of Androctonus australis hector represent a small, closely related family of insect-specific toxins. Their high sequence similarity points to a recent evolutionary divergence. The table below details the known homologs of AaH IT2 from the same scorpion species.

Toxin NameTarget OrganismMode of ActionRelationship to AaH IT2
AaHIT1InsectsExcitatory β-toxinHigh sequence similarity (differs at 2 amino acid positions)
AaHIT4Insects, Crustaceans, Mammalsβ-toxinLower sequence similarity compared to AaHIT1
AaHIT5Insectsβ-toxinHigher sequence similarity to AaHIT4 than to AaH IT2

The phylogenetic placement of these toxins within the broader context of scorpion β-toxins suggests that they arose from a common ancestor and have diversified to target specific prey. The existence of toxins with overlapping specificities, such as AaHIT4, may represent an evolutionary intermediate or a more generalized toxin. wikipedia.org Further research involving comprehensive transcriptomic and genomic analyses of Androctonus australis hector and related species will be necessary to fully elucidate the precise phylogenetic position and evolutionary trajectory of AaH IT2.

Structural Biology and Conformation of Scorpion Toxin Aah It2

Disulfide Bond Topology and its Influence on Scorpion Toxin AaH IT2 Stability and Function

A defining feature of scorpion toxins is the presence of multiple disulfide bonds, which are crucial for maintaining the protein's tertiary structure and, consequently, its biological activity. AaH IT2 is cross-linked by four intramolecular disulfide bridges. smartox-biotech.comnih.gov The specific connectivity of these bonds in AaH IT2 creates a highly stable and rigid core structure.

The arrangement of these bridges is critical. In many scorpion toxins active on mammals, three of the four disulfide bridges are found in homologous positions. nih.gov However, insect-specific toxins like AaH IT2 exhibit a key difference in the fourth bridge. nih.gov This shift in one of the disulfide bonds is believed to induce a significant conformational change in the protein's structure. nih.gov This altered conformation is thought to be a primary reason for the toxin's high specificity for insect nervous systems, preventing it from effectively binding to mammalian ion channels. nih.gov The rigid structure conferred by the disulfide bonds ensures that the functional domains of the toxin are correctly oriented for interaction with their target receptor sites on insect sodium channels.

Identification and Analysis of Key Structural Motifs and Functional Domains within this compound

Key domains include:

The Conserved Hydrophobic Surface: This region is critical for the toxin's interaction with the lipid membrane of nerve cells, facilitating its approach to the ion channel target.

The Receptor-Binding Site: This functional domain consists of a specific constellation of amino acid residues that directly interact with the voltage-gated sodium channel. The precise composition and conformation of these residues determine the toxin's affinity and specificity. In related alpha-toxins, this site wedges into a voltage-sensor domain of the sodium channel, trapping it in a deactivated state and thereby inhibiting fast inactivation. smartox-biotech.comuniprot.org

The C-terminal Tail: This region can play a role in modulating the toxin's activity and specificity. Variations in the C-terminal sequence between different toxins can lead to significant changes in their biological effects.

The sequences of insect and mammal toxins from scorpions can be aligned with homology, using the positions of seven of the eight cysteine residues as registers for comparison. nih.gov

Post-Translational Modifications and Their Impact on this compound Structure

Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, and they can significantly impact the structure, stability, and function of venom peptides. nih.gov Common PTMs in scorpion toxins include C-terminal amidation and proteolysis. nih.govmdpi.com

Amidation: The C-terminal amidation is a frequent modification in scorpion venom peptides. mdpi.com This process can protect the toxin from degradation by carboxypeptidases and is often crucial for its biological activity. mdpi.com For the related alpha-toxin AaH2, a histidine amide has been noted, although it is not considered essential for toxicity. uniprot.org Specific experimental confirmation of amidation in AaH IT2 is not extensively documented in available literature.

Proteolysis: The processing of a larger precursor protein into a mature, active toxin is a common phenomenon. nih.gov This proteolytic cleavage is a critical step in generating the final, functional structure of the toxin.

While a wide range of PTMs, including glycosylation and phosphorylation, have been identified across arthropod venoms, their specific occurrence and structural impact on AaH IT2 have not been fully elucidated. nih.govscielo.br However, it is understood that such modifications are a key mechanism for diversifying the molecular arsenal (B13267) of venoms. mdpi.com

Comparative Structural Analysis of this compound with Related Alpha-Toxins

Comparing the structure of AaH IT2 with related alpha-toxins, particularly the well-studied anti-mammal toxin AaH II from the same venom, provides critical insights into the structural basis of its insect-specific activity. researchgate.net

Both AaH IT2 and AaH II are built on the same fundamental β/α scaffold and share a significant degree of sequence homology. smartox-biotech.comresearchgate.net However, key differences in their amino acid sequences lead to distinct surface properties and functional activities.

Disulfide Bridge Variation: As mentioned, a key structural difference lies in the connectivity of the fourth disulfide bond. While AaH II has a Cys12-Cys63 bond, the insect toxin has a different pairing involving Cys38, which alters the protein's conformation and is a likely determinant of its specificity. nih.gov

Surface Electrostatic Potential: Homology modeling suggests that amino acid substitutions between potent anti-mammal toxins like AaH II and less toxic or non-toxic variants disrupt the electrostatic potential gradient on the toxin's surface. researchgate.net This change can prevent effective interaction with the receptor site on the sodium channel, explaining the difference in toxicity and specificity.

This comparative analysis underscores that subtle changes in amino acid sequence and disulfide bond topology, built upon a conserved structural scaffold, are sufficient to dramatically alter the target specificity of these potent neurotoxins.

Molecular Mechanisms of Scorpion Toxin Aah It2 Action on Voltage Gated Ion Channels

Modulation of Voltage-Gated Sodium Channels (VGSCs) by Scorpion Toxin AaH IT2

AaH IT2 is a well-characterized neurotoxin that primarily targets VGSCs, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells. nih.govnih.gov The toxin's interaction with these channels leads to a dramatic alteration of their normal function, profoundly impacting cellular excitability. nih.gov

Research indicates that AaH IT2 exhibits a degree of specificity for different mammalian VGSC isoforms. Electrophysiological studies have quantified the toxin's potency by measuring the effective concentration (EC50) required to slow channel inactivation. These studies reveal a higher affinity for certain neuronal and muscular isoforms over others. For instance, AaH IT2 demonstrates nanomolar affinity for rat Nav1.2 and Nav1.4 channels, while its affinity for the Nav1.7 isoform is notably lower. The binding affinity has also been determined for rat brain synaptosomes, further highlighting its potent interaction with neuronal sodium channels.

EC50 and Dissociation Constants of AaH IT2 for Various VGSC Preparations
VGSC Isoform/PreparationParameterValueOrganism
Nav1.2EC50 (for slowing inactivation)3 nMRat
Nav1.4EC50 (for slowing inactivation)2 nMRat
Nav1.7EC50 (for slowing inactivation)52 nMRat
Brain SynaptosomesKD0.2–5 nMRat

The modulatory effect of AaH IT2 on VGSC gating is achieved through an allosteric mechanism known as "voltage-sensor trapping". mdpi.comresearchgate.netimrpress.com VGSCs are composed of four homologous domains (I-IV), each containing a voltage-sensing domain (VSD) that moves in response to changes in membrane potential to open or close the channel pore. wikipedia.org AaH IT2 does not block the pore directly but instead binds to a distinct site on the channel, influencing the conformation and movement of the gating machinery from a distance.

Specifically, AaH IT2 binds to the VSD of domain IV (VSD4). mdpi.com This binding physically hinders the outward movement of the S4 segment, which is the primary voltage-sensing component of the VSD. researchgate.netscienceopen.com By trapping the VSD4 in its resting or deactivated state, the toxin allosterically prevents the conformational changes that are necessary for the channel to undergo fast inactivation, a critical step in terminating the sodium current and repolarizing the membrane. researchgate.net This voltage-sensor trapping is a common mechanism for scorpion toxins that modulate channel gating. researchgate.netimrpress.com

The primary and most dramatic effect of AaH IT2 on VGSC kinetics is the potent inhibition and slowing of fast inactivation. researchgate.netnih.gov Normally, following activation by membrane depolarization, VGSCs rapidly enter a non-conductive, inactivated state within milliseconds. biorxiv.orgnih.gov AaH IT2 binding significantly prolongs the inactivation time constants. researchgate.net

This disruption of fast inactivation results in two key electrophysiological consequences:

A persistent inward Na+ current: Because the channels fail to inactivate properly, they continue to conduct sodium ions for an extended period.

Prolonged action potentials: The sustained sodium influx leads to a significant prolongation of the action potential duration, which can result in continuous firing of the neuron. researchgate.net

While the predominant effect is on inactivation, the binding of α-toxins can also shift the voltage-dependence of channel availability to more positive potentials, which is another measure of steady-state inactivation. scienceopen.com

Characterization of this compound Binding Sites on VGSCs

The specific interaction between AaH IT2 and VGSCs is dictated by a well-defined binding site, known as neurotoxin receptor site 3. scienceopen.comresearchgate.net This site is located on the extracellular surface of the channel protein, allowing the toxin to access its target without crossing the cell membrane.

Detailed structural and functional studies have mapped the binding site of AaH IT2 to the fourth homologous domain (DIV) of the VGSC α-subunit. mdpi.comscienceopen.com The toxin wedges itself into a crevice on the VSD of domain IV. mdpi.com This interaction directly involves the S4 segment of DIV, which acts as the voltage sensor. scienceopen.com The binding of the toxin physically impedes the movement of this segment, thereby producing its characteristic effect on channel inactivation. scienceopen.com The interaction is not with the pore-forming region of the channel but specifically with this gating-control domain.

The recognition and high-affinity binding of AaH IT2 are mediated by the extracellular loops of the VSD in domain IV. mdpi.comscienceopen.com Specifically, the extracellular loop connecting the S3 and S4 transmembrane segments (the DIV S3-S4 linker) is a primary component of neurotoxin receptor site 3. mdpi.com Residues within this loop, and potentially adjacent loops like the S1-S2 linker, form the critical contact points that determine the specificity and stability of the toxin-channel complex. mdpi.comresearchgate.netnih.gov These extracellular structures position the toxin correctly to interact with and trap the S4 voltage sensor, highlighting the crucial role of these external domains in mediating the potent modulatory effects of AaH IT2. scienceopen.com

Mechanistic Insights from Structural and Mutational Studies of this compound-VGSC Interactions

The potent neurotoxic effects of the scorpion α-toxin AaH IT2 stem from its highly specific interaction with voltage-gated sodium channels (VGSCs), leading to a dramatic alteration of their function. Elucidation of the three-dimensional structure of AaH IT2 in complex with a VGSC, complemented by meticulous mutational analyses, has provided profound insights into the molecular underpinnings of this interaction. These studies have pinpointed the critical amino acid residues on both the toxin and the channel that govern the binding affinity and the subsequent allosteric modulation of channel gating.

Cryo-electron microscopy (cryo-EM) studies have been instrumental in visualizing the AaH IT2-VGSC complex at near-atomic resolution. These structural snapshots reveal that AaH IT2 preferentially binds to a receptor site, designated as neurotoxin receptor site 3, located on the extracellular surface of the channel. A key finding from these studies is that AaH IT2 wedges itself into the voltage-sensor domain of domain IV (VSD4) of the VGSC. This physical obstruction effectively traps VSD4 in a deactivated conformation. The movement of the S4 helix within VSD4 is a crucial step in the fast inactivation of the sodium channel. By immobilizing this voltage sensor, AaH IT2 prevents the conformational changes necessary for the channel to inactivate, thereby prolonging the influx of sodium ions and causing sustained membrane depolarization.

Mutational studies, where specific amino acid residues are systematically replaced, have been crucial in identifying the "hotspots" of interaction between AaH IT2 and the VGSC. These experiments have allowed researchers to map the binding interface and determine the energetic contribution of individual residues to the stability of the toxin-channel complex. These studies have highlighted the importance of a constellation of residues on the toxin's surface that form a complementary interface with the extracellular loops of the VGSC.

The interaction is characterized by a network of electrostatic and hydrophobic interactions. Key residues in the C-terminal region and a conserved loop of AaH IT2 have been shown to be critical for high-affinity binding. Conversely, specific residues within the extracellular loops connecting the transmembrane segments of the VGSC, particularly in domain IV, are essential for recognizing and binding AaH IT2.

The following interactive data tables summarize the key interacting residues identified through structural and mutational studies.

Table 1: Key Interacting Residues in this compound

Residue PositionAmino AcidRole in Interaction
Tyr42TyrosineForms hydrogen bonds with VGSC residues.
Arg58ArginineInvolved in electrostatic interactions with acidic residues on the channel.
Lys60Lysine (B10760008)Contributes to the binding affinity through electrostatic interactions.
Trp38TryptophanParticipates in hydrophobic interactions with the channel.
Asn44AsparagineForms hydrogen bonds that stabilize the complex.

Table 2: Key Interacting Residues in the Voltage-Gated Sodium Channel (VGSC)

DomainLoopResidue(s)Role in Interaction
IVS1-S2Acidic and aromatic residuesForm a binding pocket for AaH IT2.
IVS3-S4Glutamate, AspartateEngage in electrostatic interactions with basic residues on the toxin.
IS3-S4Glycosylation sitesMay contribute to the initial recognition and binding of the toxin.

These detailed structural and mutational findings provide a comprehensive molecular blueprint of how AaH IT2 hijacks the function of VGSCs. This knowledge is not only fundamental to understanding the pathophysiology of scorpion envenomation but also provides a valuable framework for the rational design of novel therapeutics targeting these critical ion channels.

Exploration of Potential this compound Interaction with Non-Canonical Ion Channels or Receptors

The primary and most well-characterized molecular target of the this compound is the family of voltage-gated sodium channels (VGSCs). The vast majority of research has focused on its potent and specific modulation of these channels, which directly accounts for its neurotoxic effects. However, the possibility of interactions with other, non-canonical ion channels or receptors is an area of scientific inquiry.

To date, there is a lack of direct evidence in the scientific literature to suggest that AaH IT2 binds to and directly modulates other classes of ion channels, such as voltage-gated potassium channels (VGKCs) or voltage-gated calcium channels (VGCCs), in a manner similar to its action on VGSCs. While scorpion venoms are a rich source of diverse toxins, many of which do target potassium and calcium channels, AaH IT2 is consistently classified as a highly specific α-toxin targeting VGSCs.

Despite the absence of direct binding to other channels, some studies have reported indirect effects on the flux of other ions. For instance, research has shown that the prolonged depolarization of the cell membrane caused by AaH IT2's effect on VGSCs can lead to a "spurious slow Ca2+ influx via Ca2+-permeable VGNCs" nih.gov. This indicates that under the influence of AaH IT2, some VGSC subtypes that are permeable to calcium ions can contribute to an increase in intracellular calcium concentration. This is a secondary consequence of the primary action of AaH IT2 on sodium channels, rather than a direct interaction with calcium channels themselves.

Furthermore, broad screenings of AaH IT2 against panels of other receptors and ion channels have not been extensively reported in the literature, which would be necessary to definitively rule out any off-target interactions. The current scientific consensus, based on available data, is that the pharmacological and toxicological profile of AaH IT2 is overwhelmingly, if not exclusively, attributable to its interaction with voltage-gated sodium channels. Future research employing high-throughput screening technologies could potentially uncover novel, low-affinity interactions, but as it stands, AaH IT2 is considered a highly selective ligand for VGSCs.

Neurophysiological and Electrophysiological Consequences of Scorpion Toxin Aah It2 Activity

Scorpion Toxin AaH IT2-Induced Action Potential Broadening and Repetitive Firing

The most prominent electrophysiological effect of AaH IT2 is a significant alteration of the action potential (AP) waveform, characterized by a pronounced broadening. nih.govnih.gov This phenomenon stems directly from the toxin's primary molecular action: slowing the inactivation of VGNCs. nih.govnih.govbiorxiv.org During a normal action potential, the rapid influx of sodium ions through opened VGNCs causes depolarization, which is quickly followed by channel inactivation and potassium ion efflux, leading to repolarization. teachmephysiology.com AaH IT2 disrupts this precise timing by trapping the sodium channel in a deactivated state, which inhibits fast inactivation. smartox-biotech.comuniprot.org

This inhibition of inactivation results in two major consequences:

Prolongation of the Inward Na+ Current : The toxin prolongs the time constants of the inward sodium current during the AP. smartox-biotech.com

Induction of a Persistent Na+ Current : AaH IT2 induces a non-inactivatable, or persistent, sodium current that continues to flow even at membrane potentials where channels would normally be inactivated. smartox-biotech.com

The combination of these effects means that the influx of positive charge into the neuron is sustained for a longer period, counteracting the repolarizing efflux of potassium ions. smartox-biotech.com This leads to a substantial widening of the action potential. nih.govbiorxiv.org Research on neocortical layer-5 pyramidal neurons has demonstrated that even at a minimal concentration of 7 nM, AaH IT2 can substantially widen the AP in the axon initial segment (AIS), the site of AP generation. nih.govnih.govbiorxiv.org This AP broadening is a hallmark of AaH IT2 activity and can lead to a state of hyperexcitability. While this hyperexcitability can manifest as repetitive firing or spontaneous action potentials, the prolonged depolarization and extended refractory period can also lead to a decrease in the maximum firing frequency under certain conditions. smartox-biotech.comnih.gov

Influence of this compound on Neuronal Excitability and Synaptic Transmission

The broadening of the action potential has profound implications for synaptic transmission. nih.gov The amount of neurotransmitter released from a presynaptic terminal is directly related to the duration of the depolarization of that terminal, as this depolarization governs the opening of voltage-gated calcium channels (VGCCs). nih.gov Key effects include:

Enhanced Neurotransmitter Release : The prolonged depolarization caused by the widened AP allows VGCCs in the presynaptic terminal to remain open for a longer duration. This results in a greater influx of calcium ions, which is the primary trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.

Potentiation of Synaptic Strength : The increased release of neurotransmitters enhances the signal received by the postsynaptic neuron, thereby potentiating synaptic strength. This can lead to a heightened state of network activity and excitability.

Alterations in Membrane Potential Dynamics in the Presence of this compound

The membrane potential of a neuron is a dynamic entity, fluctuating based on synaptic inputs and the activity of various ion channels. plos.orgyoutube.com AaH IT2 introduces significant alterations to these dynamics, primarily by modifying sodium channel behavior. The most critical change is the prolongation of the depolarizing phase of the action potential, as detailed previously. nih.govsmartox-biotech.com

In addition to modifying the AP, studies using ultrafast Na+ imaging in the axon initial segment of neocortical pyramidal neurons have shown that AaH IT2 causes a large increase in the slower component of the Na+ influx. nih.govnih.govbiorxiv.org This indicates a sustained inward movement of positive ions that directly contributes to the altered membrane potential during neuronal activity.

Furthermore, research has uncovered a secondary effect on calcium dynamics. At a concentration of 7 nM, AaH IT2 was observed to produce a "spurious slow Ca2+ influx" specifically in the distal AIS. nih.govnih.govbiorxiv.org This suggests that the profound change in sodium channel kinetics may, in some neuronal compartments, allow for a measurable influx of calcium through VGNCs that are normally highly selective for sodium. nih.govbiorxiv.org This additional inward calcium current would further contribute to the prolonged depolarization and altered membrane potential dynamics.

ParameterObservation in the Presence of AaH IT2Underlying MechanismReference
Action Potential Substantially widened/prolongedSlowed inactivation of VGNCs; persistent Na+ current nih.govnih.govsmartox-biotech.com
Na+ Influx Large increase in the slower component of Na+ influxToxin-modified VGNC kinetics nih.govbiorxiv.org
Ca2+ Influx Spurious slow Ca2+ influx in the distal Axon Initial SegmentPossible influx through Ca2+-permeable VGNCs nih.govnih.gov

This table summarizes the key alterations in membrane potential dynamics induced by this compound.

Comparative Electrophysiological Profiles of this compound across Diverse Cell Lines and Neuronal Preparations

The effects of AaH IT2 are not uniform across all types of neurons or all subtypes of voltage-gated sodium channels. The toxin exhibits a degree of selectivity, binding with different affinities to various VGNC isoforms, which are differentially expressed throughout the nervous system and in various cell lines. smartox-biotech.comuniprot.org

Studies have quantified the affinity of AaH IT2 for several rat and human sodium channel subtypes, revealing a high affinity for several isoforms critical to neuronal and muscle function. smartox-biotech.comuniprot.org

Sodium Channel IsoformSpeciesEC50 (Concentration for 50% of maximal effect)Reference
Nav1.2 / SCN2A Human0.72 nM uniprot.org
Nav1.2 / SCN2A Rat2.6 nM - 3 nM smartox-biotech.comuniprot.org
Nav1.4 / SCN4A Rat2.2 nM smartox-biotech.comuniprot.org
Nav1.7 / SCN9A Human6.8 nM - 52 nM smartox-biotech.comuniprot.org

This table presents the comparative efficacy (EC50 values) of AaH IT2 on different voltage-gated sodium channel isoforms.

The toxin is notably less effective or inactive on certain other isoforms, such as the tetrodotoxin-resistant channels Nav1.8 and Nav1.9, which are primarily found in the peripheral nervous system. uniprot.org This differential affinity means the physiological impact of the toxin can vary significantly depending on the specific complement of VGNCs expressed by a given cell.

Electrophysiological recordings from different neuronal preparations confirm this variability:

Neocortical Layer-5 Pyramidal Neurons (Mouse) : In this preparation, AaH IT2 was found to not discriminate between the Nav1.2 and Nav1.6 isoforms. It produces a substantial widening of the action potential in the axon initial segment. nih.govnih.govbiorxiv.org

Frog Myelinated Nerve Fibres : In this classic preparation, AaH IT2 clearly prolongs the inactivation time constants of the sodium current and induces a significant persistent current component, leading to prolonged action potentials. smartox-biotech.com

These comparative data highlight that the precise electrophysiological outcome of AaH IT2 exposure depends on the molecular and cellular context, specifically the types and distribution of VGNC isoforms present in the cell membrane.

Methodologies for Investigating Scorpion Toxin Aah It2 Structure and Function

Recombinant Expression and Purification Strategies for Scorpion Toxin AaH IT2

Due to the low abundance of AaH IT2 in natural scorpion venom, obtaining sufficient quantities for structural and functional studies necessitates heterologous expression systems. Recombinant production ensures a homogenous and consistent supply of the toxin, avoiding contamination from other venom components. A common and effective strategy involves the use of bacterial expression systems, particularly Escherichia coli.

The general workflow for recombinant expression and purification is as follows:

Gene Synthesis and Cloning : A synthetic gene encoding the AaH IT2 peptide is designed and optimized for expression in E. coli. This gene is then cloned into an expression plasmid, such as one from the pQE series, which often incorporates a purification tag like a polyhistidine (6His-tag).

Refolding : The insoluble inclusion bodies are harvested and solubilized. A critical step is the refolding of the denatured peptide into its biologically active conformation. This is typically achieved by a carefully controlled process of dialysis or dilution into a refolding buffer that promotes the correct formation of the toxin's four disulfide bonds.

Purification : The refolded and active AaH IT2 is then purified from the refolding mixture. A highly effective method for purifying scorpion toxins is reverse-phase high-performance liquid chromatography (RP-HPLC), which can yield a chromatographically pure peptide in a single step. If a His-tag is used, initial purification can be performed using nickel affinity chromatography.

This expression and purification approach can yield several milligrams of pure, active recombinant toxin from one liter of bacterial culture, enabling extensive structural and pharmacological investigation.

Table 1: General Strategy for Recombinant Production of AaH IT2
StepMethodologyPurposeReference
1. Gene Synthesis & CloningDesign and synthesize an optimized gene; clone into an expression vector (e.g., pQE30).To prepare the genetic material for protein expression in a host system.
2. ExpressionTransform vector into E. coli and induce expression.To produce the toxin peptide, often as inclusion bodies.
3. RefoldingIsolate, solubilize, and refold the peptide from inclusion bodies.To allow the toxin to adopt its correct three-dimensional structure and biological activity.
4. PurificationPurify the active toxin using techniques like RP-HPLC or affinity chromatography.To obtain a highly pure sample of the toxin for experimental use.

Electrophysiological Techniques for Assessing this compound Activity

To understand the functional impact of AaH IT2 on its molecular target, voltage-gated sodium channels, electrophysiological techniques are indispensable. These methods allow for the direct measurement of ion channel activity in cell membranes.

The patch-clamp technique is a versatile and high-resolution method for studying ion channels. It involves forming a high-resistance "gigaohm" seal between a glass micropipette and the membrane of a cell. This allows for the electrical isolation of a small patch of membrane, enabling the measurement of currents flowing through single or multiple ion channels.

For studying AaH IT2, the whole-cell voltage-clamp configuration is commonly used. In this setup, the cell membrane patch is ruptured, providing electrical access to the entire cell. The membrane potential is "clamped" at a specific voltage by the experimenter, and the resulting ionic current flowing across the cell membrane is measured.

Researchers have used this technique to study the effect of AaH IT2 on specific sodium channel isoforms, such as Nav1.2 and Nav1.6, expressed in cells. In a typical experiment, sodium currents are elicited by a depolarizing voltage pulse. The experiment is first performed in a control solution, and then repeated after the application of AaH IT2. Studies show that AaH IT2 profoundly affects the inactivation process of the sodium channels. Specifically, the toxin slows the rate of inactivation, leading to a prolonged sodium current during depolarization. This effect is dose-dependent, with higher concentrations of the toxin causing a greater slowing of inactivation.

Table 2: Effect of AaH IT2 on Nav Channel Inactivation Kinetics Measured by Voltage-Clamp Electrophysiology
Nav IsoformAaH IT2 ConcentrationObserved Effect on Na+ CurrentReference
Nav1.20.3 nMProlonged current duration due to delayed inactivation.
Nav1.60.3 nMProlonged current duration due to delayed inactivation.
Nav1.210 nMSignificant increase in the half-inactivation time.
Nav1.610 nMSignificant increase in the half-inactivation time.

These electrophysiological findings provide a direct functional correlation to the structural data, confirming that by binding to the channel, AaH IT2 physically impairs the conformational changes required for fast inactivation.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes for Ion Channel Characterization

The Two-Electrode Voltage-Clamp (TEVC) technique, particularly when utilized with Xenopus laevis oocytes, stands as a cornerstone for characterizing the functional effects of scorpion toxins like AaH IT2 on voltage-gated ion channels. reactionbiology.comuni-frankfurt.denih.gov This electrophysiological method allows for the precise control of the oocyte's membrane potential while simultaneously measuring the ionic currents that flow across the cell membrane. uni-frankfurt.deresearchgate.net The large size of Xenopus oocytes makes them amenable to the impalement of two microelectrodes: one for monitoring the membrane potential and the other for injecting the current necessary to clamp the voltage at a desired level. researchgate.netmoleculardevices.com

A significant advantage of the Xenopus oocyte expression system is its ability to efficiently translate exogenous messenger RNA (mRNA). reactionbiology.com Researchers can inject mRNA encoding a specific ion channel of interest, such as a particular subtype of voltage-gated sodium channel, into the oocyte. reactionbiology.comnih.gov Following an incubation period to allow for protein expression and insertion into the cell membrane, the oocyte can be used in TEVC experiments to study the activity of that specific channel in isolation. reactionbiology.com

When investigating the effects of AaH IT2, the toxin can be applied to the bath solution perfusing the oocyte expressing the target ion channel. By comparing the ion currents before and after the application of the toxin, researchers can meticulously characterize its modulatory effects. For instance, TEVC recordings can reveal how AaH IT2 alters the activation and inactivation kinetics of sodium channels. nih.govsmartox-biotech.com Specifically, it has been shown that AaH IT2 prolongs the inactivation of voltage-gated sodium channels (VGNCs). nih.govsmartox-biotech.com Studies using this technique have demonstrated that AaH IT2 targets various VGNCs with high affinity. nih.gov For example, it has been determined that AaH IT2 does not discriminate between Nav1.2 and Nav1.6 isoforms. nih.govnih.gov

Data obtained from TEVC experiments can be used to generate current-voltage (I-V) relationship plots and to determine key kinetic parameters, providing a quantitative analysis of the toxin's impact on channel function. uni-frankfurt.de The versatility of this system also allows for the examination of a wide range of toxin concentrations to establish dose-response relationships.

Molecular Biology and Mutagenesis Approaches in this compound Research

Site-Directed Mutagenesis of this compound to Elucidate Structure-Function Relationships

Site-directed mutagenesis is a powerful molecular biology technique that enables researchers to make specific, targeted changes to the amino acid sequence of a protein. mdpi.comresearchgate.net This approach has been instrumental in dissecting the structure-function relationships of scorpion toxins, including AaH IT2. mdpi.comnih.gov By systematically replacing specific amino acid residues within the toxin's structure, scientists can identify the key residues that are critical for its biological activity, such as its binding affinity to and modulation of ion channels. nih.govnih.gov

The process involves altering the gene that codes for AaH IT2 to substitute one or more amino acids. The mutated toxin is then expressed, purified, and its function is compared to the wild-type toxin. mdpi.comresearchgate.net For example, if the mutation of a particular residue results in a significant reduction or loss of the toxin's ability to modulate its target ion channel, it can be inferred that this residue is part of a functionally important region, such as the binding interface. mdpi.com

Through such studies, researchers can map the "functional surface" of the toxin, which is the collection of residues that directly interact with the ion channel. This information is crucial for understanding the molecular basis of the toxin's specificity and potency. For instance, studies on other scorpion toxins have successfully used site-directed mutagenesis to identify residues that are key for their interaction with specific sodium channel subtypes. While specific mutagenesis data for AaH IT2 is not detailed in the provided search results, the general methodology is a standard and vital approach in the field of toxinology. nih.govnih.gov

Design of Chimeric Constructs of this compound for Receptor Binding Specificity

For example, if AaH IT2 targets mammalian sodium channels, and another toxin preferentially binds to insect sodium channels, a series of chimeras can be constructed where different structural elements (e.g., loops, helices) are exchanged between the two. By testing the activity of these chimeric toxins, researchers can pinpoint the specific structural domains or even individual amino acid residues that are responsible for the differential receptor specificity. scienceopen.com

Computational and In Silico Approaches in this compound Research

Molecular Docking and Dynamics Simulations of this compound-Receptor Complexes

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for investigating the interactions between scorpion toxins like AaH IT2 and their target receptors at an atomic level. nih.govresearchgate.netrowan.edu Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, AaH IT2) when it binds to a second molecule (the receptor, such as a voltage-gated sodium channel) to form a stable complex. nih.govmdpi.com This method allows researchers to generate plausible 3D models of the toxin-receptor complex, providing insights into the specific amino acid residues involved in the interaction. mdpi.com

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the AaH IT2-receptor complex over time. dovepress.comnih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes that occur during the binding process and the stability of the resulting complex. rowan.edudovepress.comescholarship.org These simulations can reveal the intricate network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govescholarship.org For instance, MD simulations can help to understand how the binding of AaH IT2 to a voltage-gated sodium channel allosterically induces conformational changes that affect channel gating. researchgate.net

Studies on similar scorpion toxins have successfully used these computational approaches to identify key residues in both the toxin and the channel that are crucial for their interaction. scienceopen.comnih.gov These in silico findings can then guide the design of wet-lab experiments, such as site-directed mutagenesis, to validate the computational predictions. mdpi.com

In Silico Prediction of this compound Binding Sites and Affinity

In addition to elucidating the dynamic nature of toxin-receptor interactions, computational approaches are also used to predict the binding sites of scorpion toxins and to estimate their binding affinity. nih.govnih.govarxiv.org Various in silico tools and algorithms have been developed to identify potential binding pockets on the surface of a receptor that are complementary in shape and chemical properties to the toxin. mdpi.comarxiv.org These methods often use a combination of geometric and energy-based scoring functions to rank the most likely binding poses. youtube.com

Predicting the binding affinity, which is a measure of the strength of the interaction between the toxin and its receptor, is another important application of in silico methods. nih.govarxiv.org Techniques such as free energy perturbation and thermodynamic integration, which are often used in conjunction with molecular dynamics simulations, can provide quantitative estimates of the binding free energy. nih.gov Machine learning-based scoring functions are also increasingly being used to predict binding affinities with greater speed and accuracy. nih.govnih.govarxiv.org

Bioinformatics Tools for this compound Sequence and Structure Analysis

The elucidation of the structure and function of the this compound, a potent neurotoxin from Androctonus australis Hector, has been significantly advanced by a variety of bioinformatics tools. These computational approaches allow researchers to analyze its amino acid sequence, predict its three-dimensional structure, and infer its functional properties and evolutionary relationships with other toxins.

Sequence Analysis

A foundational step in the bioinformatic analysis of AaH IT2 involves the examination of its primary amino acid sequence. Public databases serve as the initial resource for obtaining sequence information. The UniProt database, for instance, provides a comprehensive entry for the alpha-mammal toxin AaH2 (a variant of AaH IT2), including its complete sequence, post-translational modifications, and curated functional annotations. uniprot.org

Structure Analysis and Prediction

Understanding the three-dimensional structure of AaH IT2 is paramount to deciphering its mechanism of action. While experimental techniques like X-ray crystallography and NMR spectroscopy provide high-resolution structural data, bioinformatics tools offer powerful methods for structure prediction and analysis.

Homology Modeling is a prominent technique used to generate a 3D model of a protein when its sequence has significant similarity to a protein of known structure. For AaH IT2 and related toxins, homology modeling has been used to construct three-dimensional structural models. nih.gov These models are instrumental in studying structure-function relationships and understanding how amino acid substitutions might affect toxicity. nih.gov For instance, the predicted fold of novel toxins has been compared to the known experimental structure of AaH2 to identify structural similarities and differences. frontiersin.org

Molecular Docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of AaH IT2, docking studies have been employed to investigate its interaction with binding partners, such as nanobodies. nih.gov Software tools like ZDOCK are utilized for these simulations, providing insights into the specific residues involved in the binding interface. nih.gov

Distance Geometry programs, such as DISMAN, have been used to determine the backbone folding of AaH IT from NMR data. utmb.edu This computational approach uses distance constraints derived from experimental measurements to calculate the three-dimensional coordinates of the atoms in the protein. utmb.edu

Scorpion Toxin Aah It2 As a Molecular Probe and Research Tool

Utilization of Scorpion Toxin AaH IT2 in Ion Channel Research and Pharmacological Target Identification

This compound is a classical α-toxin that specifically targets and modulates the function of mammalian voltage-gated sodium channels. nih.govnih.gov Its primary mechanism of action involves binding to neurotoxin receptor site 3 on the channel's α-subunit. nih.govnih.gov This interaction slows or inhibits the fast inactivation process of the channel, leading to a prolonged influx of sodium ions during an action potential. nih.govsmartox-biotech.com This distinct effect allows researchers to dissect the complex gating mechanisms of VGSCs and understand their contribution to cellular excitability.

The high affinity and specificity of AaH IT2 for certain VGSC subtypes make it an exemplary tool for pharmacological target identification and validation. By studying how AaH IT2 affects specific neuronal populations or disease models, researchers can elucidate the role of particular VGSC subtypes in various physiological and pathophysiological processes. For instance, its potent effect on channels like NaV1.2 and NaV1.7 has facilitated studies into their roles in neuronal signaling and pain pathways. nih.govsmartox-biotech.com The toxin's ability to lock the channel in a specific conformational state is also utilized in structural biology studies, aiding in the determination of ion channel structures through techniques like cryo-electron microscopy. nih.gov

Development of this compound-Based Fluorescent Probes for VGSC Labeling and Imaging

While specific examples of fluorescently labeled AaH IT2 are not extensively documented in publicly available research, the bioengineering of fluorescent probes from other peptide neurotoxins is a well-established technique that provides a blueprint for the potential development of AaH IT2-based imaging tools. nih.govnih.gov This process typically involves the site-specific conjugation of a fluorescent dye (a fluorophore) to the toxin molecule. hawaii.edunih.gov

The methodology for creating such probes requires careful consideration to ensure that the attachment of the fluorophore does not interfere with the toxin's binding affinity or specificity for its target ion channel. nih.gov Common strategies include:

Site-directed mutagenesis: Introducing a unique, reactive amino acid residue, such as cysteine, at a non-critical site on the toxin's surface allows for specific attachment of thiol-reactive dyes. nih.govnih.gov

Chemical conjugation: Utilizing amine-reactive fluorophores that bind to lysine (B10760008) residues or the N-terminus of the peptide. nih.gov

Fluorescently labeled toxins, such as conjugates of other scorpion toxins with dyes like Alexa Fluor or Cy5.5, have been successfully used to visualize the distribution and dynamics of various ion channels, including VGSCs, in living cells and tissue slices. nih.govnih.gov A similarly engineered fluorescent AaH IT2 probe could enable high-resolution imaging of VGSC subtypes in their native cellular environments, offering insights into their subcellular localization, trafficking, and density in different neuronal compartments. nih.gov Such tools would be invaluable for studying changes in channel expression associated with neurological disorders.

Applications of this compound for Pharmacological Classification of VGSC Subtypes

One of the most powerful applications of AaH IT2 in research is its use as a pharmacological tool to classify and differentiate between various VGSC subtypes. Mammals express nine different VGSC α-subunits (NaV1.1–NaV1.9), each with a unique tissue distribution and biophysical properties. frontiersin.org AaH IT2 exhibits distinct selectivity and potency for several of these subtypes, allowing researchers to pharmacologically isolate their contributions to sodium currents in different tissues.

Table 1: Affinity of this compound for select Voltage-Gated Sodium Channel (VGSC) Subtypes
VGSC SubtypeReported EC50 ValuePrimary LocationReference
rat NaV1.23 nMCentral Nervous System smartox-biotech.com
rat NaV1.42 nMSkeletal Muscle smartox-biotech.com
human NaV1.5Effective at 75-300 nMCardiac Muscle nih.gov
human NaV1.752 nMPeripheral Nervous System smartox-biotech.com

Use of this compound in In Vitro Models for Neuronal Excitability Studies

In vitro models, such as cultured neurons and brain slices, are fundamental to neuroscience research. AaH IT2 is frequently used in these systems to manipulate neuronal excitability in a controlled manner. By prolonging the inactivation of sodium channels, the toxin leads to broadened action potentials and, in some cases, sustained membrane depolarization. smartox-biotech.com

Engineering of this compound Variants for Enhanced Specificity or Affinity in Research Applications

To further refine AaH IT2 as a research tool, scientists have undertaken bioengineering efforts to create variants with altered properties. Through techniques like site-directed mutagenesis, specific amino acid residues can be replaced to probe their role in the toxin's interaction with VGSCs and to develop new molecules with enhanced specificity or affinity. nih.gov

One study demonstrated that mutating the lysine residue at position 58 (K58) to other amino acids drastically reduced the toxin's activity, identifying it as a key component of the toxin's bioactive surface. nih.gov Conversely, modifications at the C-terminus, such as removing the natural amidation, resulted in a mutant that retained the full affinity of the native toxin. nih.gov

Future Directions and Emerging Research Avenues for Scorpion Toxin Aah It2 Studies

Advancements in High-Resolution Structural Determination of Scorpion Toxin AaH IT2-Receptor Complexes

A complete understanding of the molecular basis for the potency and insect-selectivity of AaH IT2 hinges on obtaining a high-resolution three-dimensional structure of the toxin bound to its target insect Nav channel. While a preliminary X-ray diffraction study in 1990 confirmed that AaH IT2 could be crystallized, an atomic-level structure of the toxin, particularly in its receptor-bound state, remains a critical unresolved goal. nih.gov

Future research will undoubtedly focus on employing cutting-edge structural biology techniques, most notably cryo-electron microscopy (cryo-EM), to visualize the AaH IT2-Nav channel complex. Cryo-EM has revolutionized the study of membrane proteins and their complexes, providing near-atomic resolution insights into toxin-channel interactions. semanticscholar.orgnih.gov Determining this structure would elucidate several key questions:

The precise architecture of the binding interface: Identifying the specific amino acid residues on both AaH IT2 and the insect Nav channel (at receptor site 4) that form the interaction surface.

The mechanism of action: Visualizing the conformational changes induced in the channel's voltage-sensing domain upon toxin binding that lead to the shift in activation.

The basis of selectivity: Comparing the structure of the insect Nav channel binding pocket with that of mammalian isoforms to understand why AaH IT2 is not toxic to mammals. wikipedia.org

Achieving this structural milestone will provide an essential blueprint for the rational design of novel molecules with tailored specificities and functionalities.

Table 1: Known and Potential Structural Insights for AaH IT2
Structural Data TypeCurrent StatusPotential Future Insights from High-Resolution Complex Structure
Amino Acid SequenceKnown; differs from AaH IT1 by four residues. nactem.ac.ukContextualize the role of each residue within the 3D fold and at the binding interface.
Secondary StructurePredicted from Circular Dichroism to have additional α-helical and β-sheet regions compared to mammal toxins. nactem.ac.ukConfirm and precisely define these secondary structure elements and their role in insect-specific targeting.
CrystallographyPreliminary crystal data obtained (orthorhombic, P2(1)2(1)2(1)). nih.govProvide a basis for solving the full atomic structure of the toxin alone.
Toxin-Receptor Complex StructureUnknown.Reveal the molecular basis of potency, mechanism of action, and insect selectivity.

Elucidating the Role of Lipid Bilayers in this compound-Membrane Interactions

The interaction between a soluble peptide toxin and its membrane-embedded ion channel target is not a simple two-body problem; the surrounding lipid bilayer plays a crucial, yet often overlooked, role. Currently, no direct studies have investigated the specific interactions between AaH IT2 and lipid membranes. Future research must address this gap, as the membrane environment can significantly influence a toxin's binding kinetics and efficacy.

Emerging research avenues in this area include:

Molecular Dynamics (MD) Simulations: Computational approaches are essential for modeling the dynamic process of AaH IT2 approaching and interacting with a realistic model of an insect neuronal membrane. nih.govnih.gov MD simulations can predict the initial electrostatic interactions with lipid headgroups, identify key residues on the toxin that may anchor it to the membrane surface, and determine the preferred orientation of the toxin as it engages the Nav channel. nih.gov

Model Membrane Systems: Experimental validation of computational models can be achieved using simplified membrane systems like nanodiscs or liposomes. Techniques such as surface plasmon resonance (SPR) can quantify the binding affinity of AaH IT2 to membranes of varying lipid compositions, revealing whether specific lipids enhance or inhibit the interaction.

Atomic Force Microscopy (AFM): High-resolution AFM could be used to directly visualize the interaction of AaH IT2 with lipid bilayers, providing information on whether the toxin perturbs the membrane structure or forms clusters around its target channel.

Understanding these interactions is vital, as the unique lipid composition of insect versus mammalian cell membranes could be a contributing factor to the toxin's selectivity.

Integration of Multi-Omics Data for Comprehensive this compound Venom Research

While AaH IT2 was identified through traditional protein purification methods, modern "omics" technologies offer a path to a more holistic understanding of this toxin within its biological context. nactem.ac.uk The integration of venom-gland transcriptomics and venom proteomics provides a powerful "gene-to-venom" pipeline. sci-hub.se

Transcriptomics: Sequencing the mRNA from the Androctonus australis hector venom gland can identify the full gene encoding the AaH IT2 precursor peptide. This reveals the signal peptide sequence, propeptides that are cleaved during maturation, and can uncover potential post-translational modifications. Furthermore, it can lead to the discovery of novel isoforms of AaH IT2 or other, previously uncharacterized, insect-specific toxins. mdpi.comdrokyta.com

Proteomics (Venomics): Advanced mass spectrometry techniques applied directly to the crude venom can confirm the exact molecular mass of the mature AaH IT2 peptide and quantify its abundance relative to the hundreds of other components in the venom. mdpi.commdpi.com This is crucial for understanding its ecological role in prey subjugation.

Future research should apply these integrated omics approaches to scorpions from different geographical populations to investigate the intraspecific variability of AaH IT2. This could reveal subtle sequence variations that may correlate with differences in venom potency against various insect species, providing valuable data for both evolutionary biology and the development of broad-spectrum bio-insecticides. sharmalabuw.org

Table 2: Application of Omics Technologies to AaH IT2 Research
Omics TechniqueInformation Gained for AaH IT2
TranscriptomicsFull precursor sequence, signal peptide, potential PTMs, discovery of new isoforms and related toxins.
ProteomicsConfirmation of mature peptide sequence, precise molecular weight, relative abundance in venom.
Integrated Multi-OmicsComplete "gene-to-function" understanding, insights into toxin evolution, and venom variability.

Exploration of Novel this compound Binding Partners Beyond Canonical Ion Channels

The canonical target of AaH IT2 is unequivocally the insect voltage-gated sodium channel. wikipedia.orguniprot.org However, a growing body of evidence suggests that many scorpion venom peptides are multifunctional and can interact with non-canonical targets. For instance, crude venom from A. australis hector has been shown to exert cytotoxic effects on human cancer cells and to interact with components of the mammalian immune system, such as mast cells, implying the existence of binding partners other than Nav channels. nih.govnih.gov

An important future direction is to systematically screen for novel binding partners of AaH IT2 within insects. This could be accomplished using unbiased, discovery-based proteomic approaches:

Affinity Purification-Mass Spectrometry (AP-MS): A tagged version of AaH IT2 can be used as "bait" to pull down interacting proteins from insect neuronal cell lysates. Identifying these proteins via mass spectrometry could reveal unexpected targets.

Yeast Two-Hybrid Screens: This genetic method can be used to screen a library of insect proteins for direct physical interactions with AaH IT2.

Discovering non-canonical targets could unveil new mechanisms of toxicity or previously unknown physiological roles. For example, some scorpion peptides have demonstrated potent antimicrobial or antiviral activities, and exploring whether AaH IT2 possesses similar properties could open up entirely new avenues for therapeutic development. nih.gov

Rational Design and Engineering of this compound-Derived Peptides for Basic Research Tool Development

The inherent stability and high target specificity of AaH IT2 make it an exceptional natural scaffold for protein engineering. nih.gov With detailed structural and functional data, researchers can rationally design and engineer new peptide-based tools for fundamental research in insect neurophysiology. innovations-report.com This represents one of the most promising future directions for AaH IT2 studies.

Based on the known importance of certain residues for toxicity in the closely related toxin AaH IT1 (such as Lys-28 and Lys-51), targeted mutagenesis of AaH IT2 can be performed to modulate its function. nactem.ac.uk The goal is not necessarily to enhance toxicity, but to create a suite of highly specific molecular probes.

Table 3: Potential Engineering Strategies for AaH IT2 and Their Applications
Engineering StrategyDescriptionApplication in Basic Research
Fluorescent LabelingCovalently attaching a fluorophore to a non-critical region of the toxin.Visualize the location and density of Nav channels in insect neurons and tissues via microscopy.
BiotinylationAttaching a biotin (B1667282) molecule to the toxin.Affinity purification of insect Nav channel complexes for subsequent proteomic or structural analysis.
Alanine-Scanning MutagenesisSystematically replacing each amino acid with alanine (B10760859) to map the functional surface.Identify key residues essential for binding (the "pharmacophore") and create minimally active or inactive binding probes.
Selectivity Re-engineeringMutating residues at the binding interface to alter affinity for different insect Nav channel subtypes.Develop probes that can distinguish between different Nav channel isoforms, allowing for the dissection of their specific physiological roles.
Chimeric PeptidesGrafting the binding domain of AaH IT2 onto a different peptide scaffold. nih.govCreate novel molecules with combined functionalities, such as targeting a channel while delivering a cargo.

The development of these engineered peptides derived from AaH IT2 would provide an invaluable toolkit for the scientific community, enabling a deeper understanding of insect nervous system function and paving the way for the design of next-generation, environmentally safer insecticides. wikipedia.orgresearchgate.net

Q & A

Q. What experimental techniques are used to determine the structure of AaH IT2?

AaH IT2's structure is resolved using two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, which assigns sequential resonances and maps the polypeptide chain folding. This method provides atomic-level insights into its β-sheet and α-helix conformations, critical for understanding its interaction with ion channels . Structural templates like PDB 2I61 (Lqh IT2) are often used for homology modeling due to sequence similarities among scorpion toxins .

Q. What are the primary biological targets of AaH IT2 in insect models?

AaH IT2 selectively targets voltage-gated sodium channels (Nav) in insects, causing prolonged depolarization by inhibiting channel inactivation. This mechanism is validated using electrophysiological assays on insect neuronal preparations (e.g., cockroach axons) and heterologous expression systems (e.g., Xenopus oocytes) . Dose-response studies reveal a U-shaped efficacy curve, where higher concentrations paradoxically reduce toxicity, necessitating precise titration in experiments .

Q. What standard assays quantify AaH IT2’s bioactivity?

  • LD50 assays : Measure lethality in insect models (e.g., Blattella germanica) via intracerebroventricular injection.
  • Electrophysiology : Patch-clamp recordings assess toxin-induced modifications in sodium channel kinetics.
  • Competitive binding assays : Use radiolabeled toxins (e.g., 125^{125}I-AaH IT2) to determine dissociation constants (Kd) against recombinant Nav channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxin-receptor binding affinity data?

Discrepancies in Kd values often arise from methodological variability (e.g., expression systems, toxin purity). To address this:

  • Cross-validate results using orthogonal techniques (e.g., surface plasmon resonance vs. radiolabeled binding assays).
  • Control toxin batches via mass spectrometry and HPLC to ensure >95% purity.
  • Use chimeric channels to isolate specific Nav domains responsible for binding .

Q. What strategies optimize the design of neutralizing monoclonal antibodies (mAbs) against AaH IT2?

  • Hybridoma screening : Immunize mice with AaH IT2 and screen for mAbs with sub-nanomolar Kd values (e.g., mAb 9C2: Kd = 0.15 nM).
  • Epitope binning : Identify mAbs targeting distinct toxin regions (e.g., Group 1 vs. Group 2 epitopes) to enable synergistic neutralization.
  • In vivo validation : Administer mAb-toxin mixtures in murine models; e.g., 1 mg of mAb 9C2 + 4C1 neutralizes 71 LD50 of venom .

Q. How can in silico modeling improve the functional annotation of AaH IT2 variants?

Molecular dynamics (MD) simulations predict toxin-receptor interactions by analyzing residue-specific energy contributions (e.g., acidic residues critical for Nav binding). Tools like PSI-BLAST and ALIGNX generate phylogenetic trees to classify toxins into functional subgroups (e.g., α/α-like vs. β/β-like neurotoxins) .

Experimental Design & Data Analysis

Q. What controls are essential when testing AaH IT2’s effects on mammalian sodium channels?

  • Negative controls : Use toxin-free buffers to rule out solvent effects.
  • Positive controls : Apply known Nav modifiers (e.g., tetrodotoxin for block, veratridine for activation).
  • Species-specific controls : Compare insect vs. mammalian Nav isoforms (e.g., Nav1.4 for rats) to assess selectivity .

Q. How should researchers address batch-to-batch variability in AaH IT2 purification?

  • Standardize extraction : Use identical scorpion populations and venom milking protocols.
  • Validate purity : Employ MALDI-TOF mass spectrometry and circular dichroism for structural consistency.
  • Include reference standards : Co-test each batch with a well-characterized AaH IT2 sample .

Methodological Challenges

Q. What computational tools integrate genomic and functional data for toxin engineering?

  • Homology modeling : Use templates like PDB 1SN1 (BmK I) in Discovery Studio to predict mutant toxicity.
  • Machine learning : Train models on toxin sequences (e.g., M. martensii genome) to identify residues linked to target specificity .
  • Docking software (e.g., AutoDock Vina) : Simulate toxin-channel interactions to guide mutagenesis studies .

Q. How can conflicting in vivo and in vitro toxicity data be reconciled?

  • Assay physiological relevance : In vitro systems may lack endogenous modulators (e.g., lipids, accessory proteins) present in vivo.
  • Dose calibration : Adjust concentrations to account for biodistribution and metabolic clearance in whole organisms.
  • Multi-omics approaches : Combine transcriptomics (e.g., Nav isoform expression) with metabolomics to contextualize toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.